N-tert-Butylcyclopropanesulfonamide

概要

説明

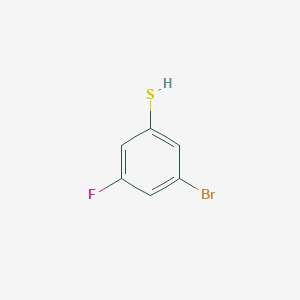

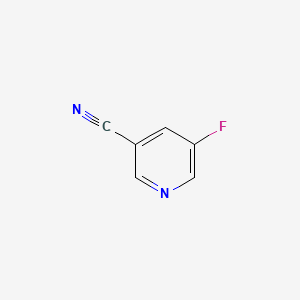

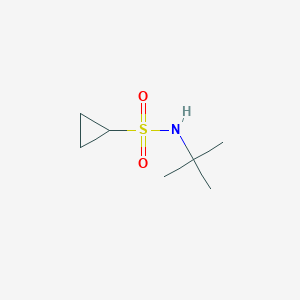

“N-tert-Butylcyclopropanesulfonamide” is a chemical compound with the molecular formula C7H15NO2S and a molecular weight of 177.2645 . It is also known by other names such as “Cyclopropanesulfonamide, N-(1,1-dimethylethyl)-”, “N-TERT-BUTYLCYCLOPROPANESULFONAMIDE”, and “Cyclopropanesulfonic Acid tert-butylamide” among others .

Synthesis Analysis

The synthesis of N-tert-butyl amides, which includes “N-tert-Butylcyclopropanesulfonamide”, has been achieved through the reaction of nitriles with tert-butyl benzoate, catalyzed by Zn (ClO4)2·6H2O . This method is efficient, mild, and inexpensive . Another approach involves the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines .Molecular Structure Analysis

The molecular structure of “N-tert-Butylcyclopropanesulfonamide” can be analyzed using tools like MolView . The structural formula editor in MolView allows for the conversion of the molecule into a 3D model .Physical And Chemical Properties Analysis

“N-tert-Butylcyclopropanesulfonamide” has a density of 1.1±0.1 g/cm3, a boiling point of 255.4±23.0 °C at 760 mmHg, and a refractive index of 1.492 . Its molar refractivity is 44.9±0.4 cm3, and it has 3 hydrogen bond acceptors and 1 hydrogen bond donor .科学的研究の応用

I have conducted a search for the scientific research applications of N-tert-Butylcyclopropanesulfonamide , also known as N-(tert-Butyl)cyclopropanesulfonamide . Unfortunately, the available information does not provide a detailed analysis of specific applications for this compound in various fields of research. The sources mostly offer general information about the structure and properties of the compound .

将来の方向性

作用機序

Target of Action

This compound is a small molecule, and its targets could be identified using tools like TargetHunter, which is designed to identify possible targets of small molecules .

Mode of Action

It is known that the compound is involved in the synthesis of n-tert-butyl amides . The reaction involves the use of di-tert-butyl dicarbonate and nitriles, catalyzed by Cu(OTf)2 . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the biochemical processes of the cell .

Biochemical Pathways

The compound is involved in the synthesis of n-tert-butyl amides , which suggests that it may affect pathways related to amide synthesis and metabolism

Result of Action

As a component in the synthesis of N-tert-butyl amides , it may contribute to the production of these compounds, which have wide applications in organic synthesis and drug synthesis

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-tert-Butylcyclopropanesulfonamide is not well-studied. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, the synthesis of N-tert-butyl amides involving this compound is carried out under solvent-free conditions at room temperature , suggesting that these conditions may be optimal for its action.

特性

IUPAC Name |

N-tert-butylcyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-7(2,3)8-11(9,10)6-4-5-6/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZIZFSBVOHJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626264 | |

| Record name | N-tert-Butylcyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

630421-42-0 | |

| Record name | N-tert-Butylcyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)